(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
“(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains several functional groups and rings, including a phenyl ring, a triazolo[4,5-d]pyrimidine ring, and a piperazine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The triazole ring is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . The triazole ring is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .
Scientific Research Applications
Metabolism and Pharmacokinetics
One study detailed the metabolism, excretion, and pharmacokinetics of a closely related dipeptidyl peptidase IV inhibitor, illustrating its disposition in rats, dogs, and humans after oral administration. This research provides insights into the compound's absorption, circulation, and metabolic pathways, highlighting its potential therapeutic applications in treating diseases like type 2 diabetes. The study identified the major metabolic routes and suggested that the compound is eliminated through both metabolism and renal clearance (Sharma et al., 2012).
Antimicrobial Activities
Another study focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. It demonstrated that some synthesized compounds exhibit good to moderate activities against test microorganisms, showcasing the compound's relevance in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Anticancer Activities
Research on the synthesis and positive inotropic evaluation of [1,2,4]triazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine derivatives revealed compounds with favorable activities compared to standard drugs. These findings underscore the compound's significance in drug discovery, particularly for conditions requiring positive inotropic effects (Ma et al., 2014).
Future Directions
Mechanism of Action
Target of action
The compound contains a triazolo[4,5-d]pyrimidine moiety . Compounds with this moiety have been found to bind with high affinity to multiple receptors . .
Mode of action
Compounds with similar structures have been found to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Result of action
One study found that a compound with a similar structure could significantly inhibit PC3 cells’ colony formation, increase cellular ROS content, suppress EGFR expression and induce apoptosis . .
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N7O/c1-14-2-5-16(6-3-14)31-21-19(27-28-31)20(25-13-26-21)29-8-10-30(11-9-29)22(32)15-4-7-17(23)18(24)12-15/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVDELMOZPLWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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